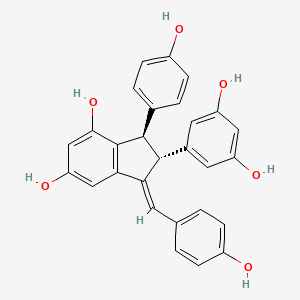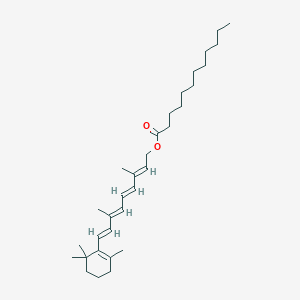![molecular formula C24H22N6O4 B1236488 11-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-3-(2-methoxyethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B1236488.png)
11-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-3-(2-methoxyethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-31289 is a quinoxaline derivative.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Properties
The compound has been studied for its antimicrobial and anti-inflammatory properties. Research indicates that derivatives of pyrimidoquinoline, including structures similar to the compound , have shown significant antimicrobial activity and potent anti-inflammatory and analgesic activities. These findings are consistent across several studies, highlighting the potential of these compounds in medical applications, particularly in addressing infections and inflammation (Rajanarendar et al., 2012).
Fluorinated Derivatives
Fluorinated derivatives of related compounds, like pyrido[2,3-b]- and pyrimido[4,5-b]quinoxalines, have been synthesized. These derivatives, including the one you are interested in, are significant due to their potential applications in various fields, including medicinal chemistry and material sciences. The introduction of fluorine atoms into organic molecules often leads to significant changes in their physical, chemical, and biological properties, which can be harnessed for various applications (Charushin et al., 2001).
Antioxidant Properties
Studies have also looked into the antioxidant properties of similar compounds. Novel pyrimidoquinoline derivatives have been synthesized and screened for their in vitro antioxidant activities, with some compounds exhibiting significant antioxidant activities. This highlights the potential use of these compounds in combating oxidative stress-related diseases (Sankaran et al., 2010).
Imaging Applications
Derivatives of quinoline, closely related to the compound , have been explored for their potential as radiotracers in imaging. These compounds have been linked to the imaging of GABAA- and GABAB-benzodiazepine receptors, presenting a new class of potential radiotracers for positron emission tomography (PET) and highlighting the versatility of pyrimidoquinoline derivatives in medical imaging (Moran et al., 2012).
properties
Molecular Formula |
C24H22N6O4 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
17-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C24H22N6O4/c1-32-11-10-29-14-25-22-20(24(29)31)21-23(28-17-7-5-4-6-16(17)27-21)30(22)26-13-15-8-9-18(33-2)19(12-15)34-3/h4-9,12-14H,10-11H2,1-3H3/b26-13+ |
InChI Key |
WEGVHOHGSOBPQG-LGJNPRDNSA-N |
Isomeric SMILES |
COCCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2/N=C/C5=CC(=C(C=C5)OC)OC |
SMILES |
COCCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2N=CC5=CC(=C(C=C5)OC)OC |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2N=CC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



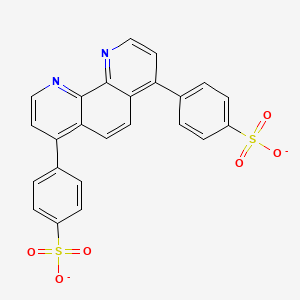


![(1R,5R,6R,13S,21S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B1236411.png)
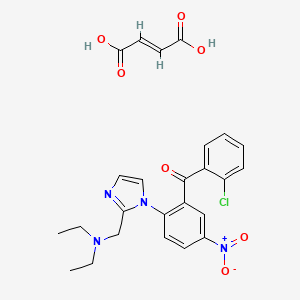
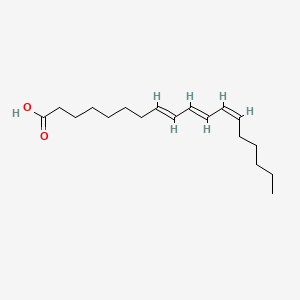
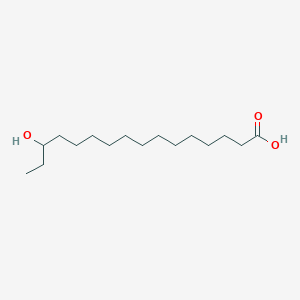
![N-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1236420.png)
![1,5-dimethyl-4-oxo-N-[3-(4-propyl-1-piperazinyl)propyl]-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1236421.png)


